molecular formula C24H26O13 B1235216 Centaurein CAS No. 35595-03-0

Centaurein

Cat. No.: B1235216
CAS No.: 35595-03-0
M. Wt: 522.5 g/mol
InChI Key: GGMCFLXPZMBJMV-NPVWYNPDSA-N
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Description

Centaurein is a flavonoid compound found in various plant species, particularly within the Asteraceae family. It is known for its antioxidant properties and potential therapeutic benefits. This compound has been identified in plants such as Centaurea castriferrei and Bidens pilosa, where it contributes to the plants’ medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Centaurein can be extracted from plant sources using various solvents. For instance, water and methanol-water extracts (7:3 v/v) from the aerial parts of Centaurea castriferrei have been used to isolate this compound . The extraction process involves grinding the plant material, followed by solvent extraction, filtration, and concentration of the extract.

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the extraction process from plant sources remains a primary method. Advances in biotechnology and synthetic chemistry may offer alternative routes for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: Centaurein undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce this compound.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, using reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Centaurein has a wide range of scientific research applications:

Mechanism of Action

Centaurein exerts its effects through various molecular pathways. It has been shown to enhance the expression of interferon-gamma by activating nuclear factor of activated T cells and nuclear factor-kappa B enhancers . This immunomodulatory effect suggests its potential in treating infections and modulating immune responses.

Comparison with Similar Compounds

Centaurein is similar to other flavonoids such as apigenin and luteolin, which also possess antioxidant and anti-inflammatory properties. this compound’s unique ability to stimulate interferon-gamma expression distinguishes it from these compounds . Other similar compounds include:

This compound’s unique combination of antioxidant, anticancer, and immunomodulatory properties makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O13/c1-32-11-5-4-9(6-10(11)26)21-23(34-3)18(29)15-12(35-21)7-13(22(33-2)17(15)28)36-24-20(31)19(30)16(27)14(8-25)37-24/h4-7,14,16,19-20,24-28,30-31H,8H2,1-3H3/t14-,16-,19+,20-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMCFLXPZMBJMV-NPVWYNPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189063
Record name Centaurein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35595-03-0
Record name Centaurein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035595030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Centaurein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CENTAUREIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y985P9U3S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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